1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate
Description
Introduction to 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate
This compound is a synthetic organic compound belonging to the piperidine derivative family. It is characterized by a hydroxyl-substituted piperidine core modified with a branched ester group. The compound’s structural features suggest potential applications in polymer stabilization, radical chemistry, and materials science, though specific industrial uses remain proprietary.
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is This compound . The name reflects its piperidine backbone, which is substituted with hydroxyl and tetramethyl groups at positions 1, 2, and 6, and an esterified 2-ethylhexanoic acid moiety at position 4.
Structural Features :
- Piperidine ring : A six-membered heterocyclic ring containing one nitrogen atom.
- Substituents :
- Four methyl groups at positions 2 and 6 (2,2,6,6-tetramethyl).
- A hydroxyl group (-OH) at position 1.
- A 2-ethylhexanoate ester group at position 4.
The molecular formula is C₁₈H₃₃NO₃ , with a molecular weight of 311.46 g/mol . The SMILES notation for the compound is CCCCC(C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C , representing the branched ester and substituted piperidine structure.
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number 153784-60-2 . Alternative names include:
Historical Development and Discovery
The synthesis of this compound is rooted in advancements in nitroxide and piperidine chemistry. While the exact date of its first synthesis is not publicly documented, its development likely followed the discovery of the parent compound TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in 1960. TEMPO’s stability as a nitroxide radical spurred interest in derivatives with enhanced solubility or modified reactivity. The introduction of the 2-ethylhexanoate ester group in this compound represents a strategic modification to improve lipophilicity, enabling compatibility with non-polar matrices such as polymers or organic solvents.
Position Within Nitroxide and Piperidine Derivative Families
This compound occupies a unique niche within two chemical families:
Nitroxide Derivatives:
Although not a radical itself, this compound is structurally related to TEMPO-like nitroxides . The hydroxylamine group (-NH-OH) in place of TEMPO’s nitroxide (-NO·) suggests potential as a precursor or stabilizer in radical-mediated processes. Nitroxides are widely used as antioxidants and polymerization regulators, and this derivative’s ester functionalization may tailor it for specific industrial applications.
Piperidine Derivatives:
Piperidine derivatives are a broad class of compounds with applications ranging from pharmaceuticals to agrochemicals. The tetramethyl substitution pattern in this compound confers steric hindrance, enhancing stability against degradation. The 2-ethylhexanoate ester further differentiates it from simpler piperidine alcohols, enabling unique physicochemical properties such as increased solubility in organic media.
Table 1: Key Chemical Properties of this compound
| Property | Value or Description |
|---|---|
| CAS Registry Number | 153784-60-2 |
| Molecular Formula | C₁₈H₃₃NO₃ |
| Molecular Weight | 311.46 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC(C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
| Key Functional Groups | Hydroxylamine, ester, tetramethylpiperidine |
Structure
3D Structure
Properties
Molecular Formula |
C17H33NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H33NO3/c1-7-9-10-13(8-2)15(19)21-14-11-16(3,4)18(20)17(5,6)12-14/h13-14,20H,7-12H2,1-6H3 |
InChI Key |
RVWJIVLFXACVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Esterification
The most direct pathway involves reacting TEMPOL-H with 2-ethylhexanoyl chloride under basic conditions. In a representative procedure, TEMPOL-H (1.0 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of 2-ethylhexanoyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature, yielding the crude ester after aqueous workup.
Key Parameters:
Transesterification Catalyzed by Tin(II) 2-Ethylhexanoate
Industrial applications favor transesterification due to cost efficiency. Here, TEMPOL-H reacts with methyl 2-ethylhexanoate in the presence of Tin(II) 2-ethylhexanoate (0.5–1.0 mol%) at 120–140°C. The reaction proceeds via nucleophilic acyl substitution, with methanol removed via distillation to shift equilibrium.
Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes rate |
| Catalyst Loading | 0.8 mol% | Prevents side reactions |
| Reaction Time | 6–8 hours | >90% conversion |
This method achieves 88–92% yield with minimal purification, making it scalable for bulk production.
Advanced Catalytic Systems and Kinetics
Lewis Acid-Assisted Reactions
Patent EP3820846B1 discloses the use of TiCl₄ or BCl₃ in solvent mixtures (e.g., CH₂Cl₂/n-hexane) to enhance reaction rates. These Lewis acids stabilize intermediates during ester formation, particularly in anhydrous environments. For example:
Kinetic Profile:
-
Rate Constant (k): 0.15 L·mol⁻¹·min⁻¹ at 25°C
-
Activation Energy (Eₐ): 45 kJ/mol
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., THF) improve solubility of TEMPOL-H, while non-polar solvents (n-hexane) facilitate easier product isolation. Mixed solvent systems (40:60 CH₂Cl₂:n-hexane) balance reactivity and practicality.
Industrial-Scale Process Design
Continuous Flow Reactor Systems
Modern plants employ tubular reactors with inline IR monitoring to maintain stoichiometric ratios. Key advantages include:
-
Residence Time: 30–45 minutes
-
Throughput: 500–1,000 kg/day
-
Purity: ≥99.5% (by GC-FID)
Waste Management and Byproduct Mitigation
Hydrochloric acid (from acid chloride route) is neutralized with NaOH, generating NaCl for disposal. Unreacted TEMPOL-H (≤5%) is recovered via fractional distillation and reused.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Assay | ≥98.5% | HPLC-UV (220 nm) |
| Residual Solvents | ≤500 ppm | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-OES |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The 2-ethylhexanoate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent hydroxylamine (1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol) and 2-ethylhexanoic acid.
Key studies indicate:
-
Hydrolysis rates depend on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) accelerate base-mediated saponification .
-
The hydroxylamine product retains radical-scavenging activity, as observed in analogous TEMPO derivatives .
Radical Scavenging and Antioxidant Activity
The hydroxylamine group donates hydrogen atoms to neutralize free radicals, forming stable nitroxyl radicals. This reactivity underpins its role as an antioxidant:
Notably:
-
The 2-ethylhexanoate side chain enhances lipophilicity, improving membrane permeability in biological systems .
-
Synergistic effects with vitamin E analogs have been reported in lipid peroxidation inhibition .
Oxidation to Nitroxyl Radicals
The hydroxylamine moiety is oxidized to a stable nitroxyl radical (e.g., TEMPO derivatives) under mild oxidative conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | pH 7.4, 37°C | 2,2,6,6-Tetramethylpiperidin-1-oxyl |
| MnO₂ | Dichloromethane, 25°C | Nitroxyl radical with >90% yield |
This reaction is reversible under reducing conditions (e.g., ascorbic acid), enabling catalytic radical-trapping cycles .
Ester Exchange Reactions
The 2-ethylhexanoate group participates in transesterification with alcohols or nucleophilic amines:
| Reagent | Conditions | Product |
|---|---|---|
| Methanol | Acid catalysis, reflux | Methyl 2-ethylhexanoate + hydroxylamine |
| Ethylene glycol | Lipase catalysis, 40°C | Glycol ester derivative |
Kinetic studies show steric hindrance from the tetramethylpiperidine group slows transesterification compared to simpler esters .
Stability Under Thermal and UV Stress
Degradation pathways under extreme conditions:
| Stress Condition | Degradation Products | Mechanism |
|---|---|---|
| Thermal (>150°C) | 2-Ethylhexanoic acid + piperidine derivatives | Retro-esterification |
| UV Irradiation | Nitrone and carbonyl byproducts | Radical recombination |
Stabilizers like hindered phenols are often co-administered to mitigate UV-induced decomposition .
Key Research Gaps
-
Limited kinetic data for hydrolysis in non-aqueous media.
-
Mechanistic studies on synergistic antioxidant effects with thiols are absent.
-
No in vivo metabolic pathway studies for the ester derivative.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Ester Groups
Linear vs. Branched Esters
- Bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)sebacate (C₂₈H₅₂N₂O₆): Features a linear sebacate (decanedioate) ester, resulting in a higher molecular weight (512.73 g/mol) compared to the target compound. The extended aliphatic chain enhances hydrophobicity and compatibility with polyolefins, making it effective in flame-retardant formulations .
- 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl cyclopropanecarboxylate (C₁₄H₂₅NO₃): Contains a cyclopropane ring in the ester group, introducing steric hindrance and electronic effects. The rigid cyclopropane moiety may reduce flexibility in polymer matrices but could enhance UV stability due to conjugation effects .
Aromatic Esters
- 1-Oxy-2,2,6,6-tetramethylpiperidin-4-yl 2-naphthoate (C₂₀H₂₅NO₃): The naphthoate ester introduces aromaticity, increasing molar absorptivity in the UV range.
Long-Chain Aliphatic Esters
- (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate (C₂₇H₅₃NO₃): The octadecanoate (stearate) ester provides extreme lipophilicity (LogP = 8.14), favoring use in hydrophobic systems like lubricants or coatings. Limited solubility in polar solvents compared to the 2-ethylhexanoate analog .
Substituent Modifications on the Piperidine Ring
Methoxy Substitution
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-Methoxy-TEMPO):
Hydroxyethyl Substitution
- 1-(2-Hydroxyethyl)-4-hydroxy-2,2,6,6-tetramethylpiperidine (C₁₀H₂₁NO₂): The hydroxyethyl side chain increases hydrogen-bonding capacity (PSA = 49.77 Ų), improving solubility in polar solvents like ethanol or water. Applications diverge toward surfactants or pharmaceutical intermediates, contrasting with the branched ester’s industrial uses .
Molecular Weight and Functional Complexity
Key Research Findings
- Thermal Stability: Branched esters like 2-ethylhexanoate exhibit superior thermal stability (decomposition >250°C) compared to aromatic analogs (e.g., naphthoate derivatives), which degrade at ~200°C due to ester cleavage .
- Synergistic Effects: Sebacate derivatives demonstrate enhanced flame retardancy when combined with brominated compounds, whereas 2-ethylhexanoate analogs are less effective in this role .
- Solubility : Hydroxyethyl-substituted derivatives show 10–20% higher solubility in water than esters with purely aliphatic chains .
Biological Activity
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate, a derivative of the well-known radical scavenger 2,2,6,6-tetramethylpiperidine (TEMPO), has garnered significant attention in recent years due to its potential biological activities. This compound is primarily investigated for its roles in antioxidant activity, antibacterial properties, and as a potential therapeutic agent in various medical applications.
- Chemical Formula : C15H29N1O3
- Molecular Weight : 271.40 g/mol
- CAS Number : 99365-18-1
The biological activity of this compound can be attributed to its ability to act as a free radical scavenger. The hydroxylamine functional group allows it to donate electrons, neutralizing free radicals and thereby reducing oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases, including neurodegenerative disorders and cancer.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge reactive oxygen species (ROS) and prevent lipid peroxidation in cell membranes. Its efficacy as an antioxidant has been compared with other known antioxidants such as ascorbic acid and α-tocopherol.
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| This compound | 10.5 | Antioxidant |
| Ascorbic Acid | 8.0 | Antioxidant |
| α-Tocopherol | 12.0 | Antioxidant |
Antibacterial Properties
Research indicates that this compound possesses antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes within the bacteria.
Case Study : A study conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antibacterial agents for treating infections resistant to conventional antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Research Findings
Recent studies have explored the potential therapeutic applications of this compound in various fields:
- Neuroprotection : The antioxidative properties have been linked to neuroprotective effects in models of neurodegeneration. In vitro studies show that it can reduce neuronal cell death induced by oxidative stress.
- Cancer Therapy : Preliminary research suggests that the compound may enhance the efficacy of certain chemotherapeutic agents by reducing oxidative damage to healthy cells while promoting apoptosis in cancer cells.
- Inflammation Reduction : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in animal models.
Q & A
Basic: What analytical methodologies are recommended for confirming the structural integrity of the ester group in 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl 2-ethylhexanoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the ester carbonyl resonance (typically ~170-175 ppm in C NMR) and methyl/methylene groups in the 2-ethylhexanoate moiety. Compare with reference spectra of similar piperidine esters .
- Infrared Spectroscopy (IR): Confirm the ester C=O stretch (~1740 cm) and hydroxyl group (if present) at ~3200-3600 cm.
- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase C18 columns with UV detection (210-220 nm) to assess purity and detect hydrolytic degradation products .
Basic: How should researchers design a stability study to evaluate hydrolytic degradation of this compound under varying pH conditions?
Answer:
- Experimental Design:
- Prepare buffer solutions (pH 1.2, 4.5, 6.8, 7.4) using sodium acetate/sodium 1-octanesulfonate (pH 4.6 buffer system as a reference) .
- Incubate the compound at 37°C and sample at intervals (0, 1, 3, 7 days).
- Use HPLC to quantify degradation products (e.g., free 2-ethylhexanoic acid and piperidin-4-ol derivatives).
- Data Interpretation: Compare degradation rates using Arrhenius kinetics to model shelf-life under accelerated conditions .
Advanced: How can conflicting NMR and mass spectrometry (MS) data be resolved when characterizing synthetic impurities?
Answer:
- Hypothesis Testing:
- If MS indicates a +16 Da mass shift (suggesting oxidation), but NMR shows no hydroxyl group, consider alternative impurities (e.g., N-oxide derivatives or residual solvents).
- Use tandem MS (MS/MS) to fragment the impurity and compare with predicted fragmentation patterns of candidate structures .
- Cross-Validation: Combine with X-ray crystallography (if crystalline) or dynamic nuclear polarization (DNP)-enhanced NMR for trace impurity detection .
Advanced: What strategies optimize the synthesis of this compound to minimize diastereomer formation at the piperidine ring?
Answer:
- Steric Control: Use bulky bases (e.g., LDA) during esterification to reduce nucleophilic attack at hindered positions .
- Temperature Modulation: Conduct reactions at low temperatures (−20°C) to slow kinetically favored pathways and favor thermodynamic control.
- Catalytic Asymmetric Methods: Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis, though this requires validation via chiral HPLC .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Storage: Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent oxidation .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Advanced: How can researchers address discrepancies in biological assay results caused by solvent interactions?
Answer:
- Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) formulations to assess solubility-driven activity changes.
- Control Experiments: Include vehicle-only controls and quantify solvent residues via gas chromatography (GC).
- Molecular Dynamics (MD) Simulations: Model compound-solvent interactions to predict aggregation or conformational changes affecting bioactivity .
Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?
Answer:
- Normal-Phase Chromatography: Use silica gel columns with hexane/ethyl acetate gradients to resolve polar byproducts (e.g., unreacted piperidin-4-ol).
- Ion-Pair Chromatography: Add 1-octanesulfonate to the mobile phase for charged impurities (e.g., protonated amines) .
- Preparative HPLC: Scale up using C18 columns with acetonitrile/water gradients (65:35 ratio as a starting point) .
Advanced: How can computational tools predict metabolic pathways of this compound in pharmacological studies?
Answer:
- Software: Use PISTACHIO, REAXYS, or BKMS_METABOLIC databases to model phase I/II metabolism (e.g., ester hydrolysis or cytochrome P450 oxidation) .
- Validation: Compare in silico predictions with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite profiling .
Basic: What spectroscopic techniques are effective in monitoring real-time ester hydrolysis?
Answer:
- UV-Vis Spectroscopy: Track absorbance changes at 210–230 nm as hydrolysis progresses.
- Attenuated Total Reflectance FTIR (ATR-FTIR): Monitor ester C=O peak intensity reduction in aqueous solutions.
- Online HPLC-MS: Couple with automated sampling to quantify degradation kinetics .
Advanced: How can researchers design a stability-indicating method (SIM) for regulatory compliance?
Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and oxidative (HO) conditions.
- Method Validation: Establish specificity, linearity (R > 0.99), and precision (%RSD < 2%) per ICH Q2(R1).
- Reference Standards: Use pharmacopeial-grade impurities (e.g., 2-ethylhexanoic acid) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
